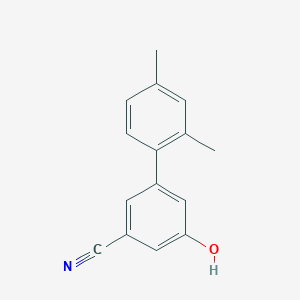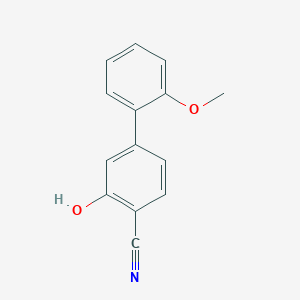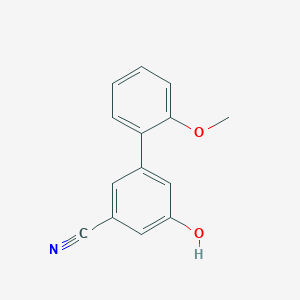
3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% (3-CN-4-HMPP) is an organic compound derived from phenol and cyanide. It is widely used in the synthesis of organic compounds and has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is not well understood. However, it is believed that the reaction is mediated by the base, which acts as a nucleophile and attacks the phenol molecule. This results in the formation of a phenoxide ion, which is then attacked by the cyanide ion to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% are not well understood. It is believed that the compound may have some toxic effects, but further research is needed to confirm this. Additionally, it is believed that the compound may have some anti-inflammatory effects, but this has yet to be confirmed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% in lab experiments is its high reactivity. The compound is highly reactive and can be used in a wide range of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, the compound is toxic and should be handled with care. Additionally, the reaction is not always predictable and can produce unexpected results.
Direcciones Futuras
The potential future directions for 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, research is needed to explore the potential applications of the compound in other areas such as medicine and agriculture. Additionally, research is needed to explore the potential of the compound as a catalyst in the synthesis of other organic compounds. Finally, research is needed to explore the potential of the compound as a reagent in the synthesis of other organic compounds.
Métodos De Síntesis
3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is synthesized by a method known as the Sandmeyer reaction. In this process, phenol is reacted with cyanide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95%. The reaction can be represented by the following equation:
Phenol + CN- + OH- → 3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95%
Aplicaciones Científicas De Investigación
3-Cyano-5-(4-hydroxymethylphenyl)phenol, 95% is widely used in scientific research as a reagent for the synthesis of other organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, it is used as a reagent in the synthesis of other organic compounds such as polysaccharides and polyphenols.
Propiedades
IUPAC Name |
3-hydroxy-5-[4-(hydroxymethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-10(9-16)2-4-12/h1-7,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMSIKKHWABSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684671 |
Source


|
| Record name | 5-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261982-79-9 |
Source


|
| Record name | 5-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














